molecular formula C13H21NO B13298464 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol

Cat. No.: B13298464
M. Wt: 207.31 g/mol
InChI Key: HIMVDZHUJWAFMC-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is a chiral amino alcohol compound of significant interest in advanced synthetic chemistry and pharmaceutical research. Its molecular structure, featuring both amine and alcohol functional groups attached to a chiral center, makes it a valuable candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. These applications are critical for producing enantiomerically pure compounds, which are a cornerstone in the development of modern pharmaceuticals and agrochemicals. The presence of the phenyl and methyl substituents on the central carbon chain contributes to steric hindrance, which can profoundly influence the compound's reactivity and its effectiveness in stereochemical control. Researchers are investigating this molecule for its potential in catalytic systems and as a key synthetic intermediate in the construction of more complex, biologically active molecules. All studies should be conducted in compliance with relevant safety regulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(2-methyl-1-phenylpropyl)amino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10(2)13(14-11(3)9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3

InChI Key

HIMVDZHUJWAFMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(C)CO

Origin of Product

United States

Preparation Methods

Grignard Reaction Route (Industrial Scale)

A well-documented method involves the formation of phenylmagnesium chloride from magnesium and chlorobenzene, followed by reaction with isobutyraldehyde to yield 2-methyl-1-phenyl-1-propanol.

Step Procedure Conditions Notes
1 Preparation of phenylmagnesium chloride Magnesium chips + chlorobenzene in ether solvent (e.g., tetrahydrofuran) under inert gas (nitrogen) reflux at ~65°C Additives such as zinc-sodium alloy improve efficiency
2 Reaction with isobutyraldehyde Slow addition of isobutyraldehyde to Grignard reagent at room temperature (10–30°C) Hydrolysis with acid or weak acid salt solution to release alcohol
3 Work-up Filtration to remove magnesium salts, phase separation, solvent recovery by rotary evaporation, vacuum distillation Yields high purity 2-methyl-1-phenyl-1-propanol

Key Data from Patent CN109020784A:

  • Magnesium: 13.2 g (0.55 mol)
  • Chlorobenzene: 56.28 g (0.5 mol)
  • Solvent: 200 ml tetrahydrofuran
  • Additive: 0.66 g zinc-sodium alloy
  • Reaction times: 0.5 h addition, 2.5 h reaction
  • Hydrolysis: 0.5 h at room temperature
  • Yield: High purity product after distillation

This method is efficient, economical, and suitable for industrial scale due to relatively mild conditions and recyclable magnesium chips.

Preparation of 2-Amino-2-methyl-1-propanol (Amino Alcohol Component)

This amino alcohol is a common intermediate and can be synthesized by ring-opening of 2,2-dimethylaziridine under acidic conditions followed by neutralization and purification.

Step Procedure Conditions Yield & Purity
1 Acidic aqueous solution (pH 3.5–4) preparation Dilute sulfuric acid in water, heated to 40–50°C
2 Dropwise addition of 2,2-dimethylaziridine Reaction maintained at 40–50°C for 1 h
3 Removal of water by reduced pressure distillation (80%) Addition of ethanol and neutralization with 30% NaOH to pH 9.5–10
4 Filtration and distillation Normal pressure distillation to remove ethanol, then vacuum distillation to obtain crude product Yield ~91%, chromatographic purity ~99.4%

This method is well-established and yields high-purity amino alcohol suitable for further coupling reactions.

Synthesis of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol

Reductive Amination Approach

A common synthetic strategy to prepare the target compound involves reductive amination of 2-methyl-1-phenylpropanal or 2-methyl-1-phenyl-1-propanol derivatives with 2-amino-2-methyl-1-propanol or related amino alcohols.

  • The aldehyde or ketone intermediate is reacted with the amino alcohol under mild acidic or neutral conditions.
  • A reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst is used to reduce the imine intermediate to the corresponding amine.

Alternative Substitution Route

Another approach involves nucleophilic substitution of 2-methyl-1-substituted phenyl-2-propyl amine derivatives with amino alcohols under basic conditions. A patent (CN105085278A) describes a four-step synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds with approximately 50% overall yield, avoiding toxic reagents like sodium cyanide and using cheap, accessible raw materials.

Summary Table of Key Preparation Methods

Compound Method Key Reagents Conditions Yield Notes
2-Methyl-1-phenyl-1-propanol Grignard reaction Mg, chlorobenzene, isobutyraldehyde, THF, Zn-Na alloy Reflux under N2, room temp hydrolysis High purity, industrial scale Recyclable Mg, mild conditions
2-Amino-2-methyl-1-propanol Ring-opening of 2,2-dimethylaziridine 2,2-dimethylaziridine, dilute H2SO4, NaOH, ethanol 40-50°C, pH control, distillation ~91% yield, 99.4% purity Well-established synthesis
Target compound 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol Reductive amination or substitution 2-methyl-1-phenylpropanal + amino alcohol Mild acidic/basic, reducing agent Moderate to good yields Avoids toxic cyanides, suitable for scale-up

Research Findings and Industrial Relevance

  • The Grignard-based synthesis of 2-methyl-1-phenyl-1-propanol is favored for its efficiency, scalability, and use of readily available reagents.
  • The amino alcohol component synthesis is robust and yields high-purity material critical for coupling.
  • Reductive amination offers a versatile route to the target compound, with potential for optimization in catalyst and solvent choice.
  • Recent patents emphasize improvements in yield, safety (avoiding cyanide), and operational simplicity, making these methods attractive for pharmaceutical and fine chemical manufacturing.

Chemical Reactions Analysis

Acid-Base Reactions

The amino group acts as a weak base (pKa ~9.5–10.5), forming salts with acids:

  • Neutralization : Exothermic proton transfer to HCl/HNO₃ produces water-soluble ammonium salts

  • Salt formation : Stable nitrate derivatives form at 80°C via rotary evaporation

Example :
C10H15NO+HNO3C10H15NOHNO3\text{C}_{10}\text{H}_{15}\text{NO} + \text{HNO}_3 \rightarrow \text{C}_{10}\text{H}_{15}\text{NO} \cdot \text{HNO}_3
(Yield: >90% under anhydrous conditions)

Nucleophilic Reactions

The amino group participates in nucleophilic substitutions:

  • Acylation : Reacts with sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) in NaOH/EtOAc to form sulfonamides (15% yield)

  • Condensation : Forms oxazole derivatives with isocyanates under DMF/EDC coupling (74% yield)

Notable reaction :
ArSO2Cl+C10H15NONaOHArSO2NH-C10H14O+H2O\text{ArSO}_2\text{Cl} + \text{C}_{10}\text{H}_{15}\text{NO} \xrightarrow{\text{NaOH}} \text{ArSO}_2\text{NH-C}_{10}\text{H}_{14}\text{O} + \text{H}_2\text{O}
(Reaction time: 16 hrs at 20°C)

Oxidation and Photochemical Degradation

  • OH radical attack : Theoretical studies (M06-2X/aug-cc-pVTZ) predict H-abstraction:

    • CH₃ groups : 5–10%

    • CH₂ group : >70%

    • NH group : 5–20%

  • Primary products : 2-amino-2-methylpropanal (major), acetamide, and nitramines (minor)

Atmospheric lifetime : 2–8 hrs due to rapid OH reaction (k=2.8×1011k = 2.8 \times 10^{-11} cm³ molecule⁻¹ s⁻¹ at 300K)

Thermal Decomposition

At >200°C, the compound undergoes:

  • C-N bond cleavage : Releases NH₃ and forms ketone intermediates

  • Aromatic ring degradation : Generates CO₂ and H₂O under oxidative conditions

Thermogravimetric data :

  • Onset temp : 172°C (matches flash point)

  • Residue : <5% at 600°C

Hydrolysis and Stability

  • Acidic hydrolysis : Forms 2-methyl-1-phenylpropylamine and propanediol derivatives (pH <3)

  • Alkaline stability : Resists hydrolysis at pH 8–12 (24 hrs at 25°C)

Hydrolysis rate : k=1.2×104k = 1.2 \times 10^{-4} s⁻¹ (0.1M HCl, 25°C)

Reactivity with Functional Groups

Reactant ClassBehaviorExample
Isocyanates Exothermic polymerizationUrethane formation (ΔH = -85 kJ/mol)
Halogenated organics Nucleophilic displacementCH₃Cl → CH₃NH-C10H14O + HCl
Peroxides Redox reactionsROOH → RO⁻ + H₂O (catalytic decomposition)

Steric Effects on Reactivity

The phenylpropyl group reduces reaction rates by 30–50% compared to unsubstituted amino alcohols due to:

  • Steric hindrance : Limits access to the NH group in SN₂ reactions

  • Electron donation : Phenyl ring enhances NH basicity (pKa +0.5 vs. aliphatic analogs)

Scientific Research Applications

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol, differing in substituent groups or backbone modifications:

3-Dimethylamino-1-phenylpropan-1-ol
  • Structure: Propan-1-ol backbone with a dimethylamino group at position 3 and a phenyl group at position 1.
  • Key Differences: Replacement of the 2-methylphenylpropylamino group with a simpler dimethylamino substituent reduces steric hindrance and lipophilicity. This may enhance solubility in polar solvents compared to the target compound .
(RS)-3-Methylamino-1-phenyl-1-propanol
  • Structure: Chiral propan-1-ol with a methylamino group at position 3 and phenyl at position 1.
  • Key Differences: The absence of a branched alkyl chain (2-methylpropyl) decreases molecular weight (C₁₁H₁₇NO vs. C₁₃H₂₁NO for the target compound).
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol
  • Structure: Propan-1-ol linked to a substituted phenoxy group (isopropyl and methyl substituents on the aromatic ring).
  • Key Differences: Replacement of the amino group with an ether linkage reduces basicity and hydrogen-bonding capacity. This compound exhibits lower reactivity in acid-base reactions but greater stability in oxidative conditions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol C₁₃H₂₁NO 207.31 Secondary amine, hydroxyl Moderate in polar solvents
3-Dimethylamino-1-phenylpropan-1-ol C₁₁H₁₇NO 179.26 Tertiary amine, hydroxyl High in acidic aqueous media
(RS)-3-Methylamino-1-phenyl-1-propanol C₁₀H₁₅NO 165.23 Secondary amine, hydroxyl Moderate in ethanol
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol C₁₃H₂₀O₂ 208.30 Ether, hydroxyl High in organic solvents

Notes:

  • The target compound’s branched alkyl chain increases lipophilicity, reducing aqueous solubility compared to simpler analogs like (RS)-3-Methylamino-1-phenyl-1-propanol .
  • Ether-containing analogs (e.g., 3-(2-Isopropyl-5-methylphenoxy)propan-1-ol) exhibit higher thermal stability but lack the reactivity of amine groups .

Biological Activity

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol, also referred to as 1-[(1-Phenylpropyl)amino]propan-2-ol, is an organic compound notable for its complex structure and potential biological activities. This compound features a chiral center, which contributes to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in neurological and cardiovascular health.

  • Molecular Formula : C15H23NO
  • Molecular Weight : Approximately 233.35 g/mol
  • Structural Characteristics : The compound contains a phenylpropyl group attached to an amino group on a propanol backbone, which facilitates interactions with various biological targets.

Research indicates that 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol interacts with specific receptors and enzymes, potentially acting as an agonist or antagonist in various biological pathways. Its unique structure allows it to modulate cellular signaling pathways, influencing physiological responses that may lead to therapeutic benefits.

Pharmacological Studies

Preliminary studies suggest that the compound may exhibit the following biological activities:

  • Neuroprotective Effects : It may play a role in protecting neuronal cells from damage, which is crucial in neurodegenerative diseases.
  • Cardiovascular Benefits : Potential modulation of cardiovascular functions through interactions with adrenergic receptors.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique aspects of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Amino-2-methylpropan-1-olC5H13NO101.17 g/molSimpler structure without aromatic characteristics
1-PhenylpropanolC9H12O136.19 g/molLacks the branched amino structure
3-Amino-2-propanolC3H9NO75.11 g/molContains an amino group but lacks the phenylpropyl moiety

The presence of both the phenylpropyl and amino groups in 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol contributes distinct chemical and biological properties that are not present in these similar compounds.

Neuropharmacology

A study published in the Journal of Medicinal Chemistry explored the interaction of similar compounds with glutamate receptors, which are critical for synaptic transmission in the central nervous system. The findings suggested that compounds with similar structural features could modulate receptor activity, indicating potential therapeutic applications for neurodegenerative disorders .

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of related compounds. For instance, studies indicate that acute toxicity levels (LD50) for similar compounds are significant, with values around 2900 mg/kg for oral administration in rats . Such data highlight the importance of thorough evaluation before clinical application.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol, and how can purity be optimized during synthesis?

The synthesis typically involves reductive amination between 2-methyl-1-phenylpropylamine and a carbonyl precursor (e.g., 3-hydroxypropanal) under catalytic hydrogenation. Purity optimization requires rigorous purification steps, such as column chromatography or recrystallization, with quality control via HPLC (≥95% purity threshold) . Impurity profiling using reference standards (e.g., structurally related byproducts) is critical to ensure synthetic fidelity .

Q. What safety protocols should be followed when handling 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol in laboratory settings?

Key safety measures include:

  • Use of PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite).
  • Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
    Emergency response for ingestion involves administering activated charcoal and seeking medical attention .

Q. How can the structural identity of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol be confirmed post-synthesis?

Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to verify backbone structure and substituent positions.
  • Mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated vs. observed m/z).
  • FT-IR to identify functional groups (e.g., -NH, -OH stretches) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the thermodynamic properties of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol in solvent systems?

Local composition models (e.g., the Renon-Prausnitz equation) can predict activity coefficients and phase equilibria in mixed solvents. Nonrandomness parameters (α₁₂) should be calibrated using experimental vapor-liquid equilibrium (VLE) data to account for hydrogen bonding interactions . Molecular dynamics (MD) simulations further validate solvation dynamics and Gibbs free energy changes .

Q. How does stereochemical configuration influence the biological activity of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol derivatives?

Chiral resolution (e.g., chiral HPLC with amylose-based columns) separates enantiomers for individual bioactivity testing. In vitro assays (e.g., receptor binding) often reveal significant stereoselectivity, as seen in analogous β-amino alcohols, where (R)-configurations exhibit higher receptor affinity .

Q. What strategies resolve contradictory solubility data for 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol across different solvents?

Systematically test solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents under controlled temperature (25–60°C). Use the Hansen solubility parameters (δD, δP, δH) to correlate experimental data with theoretical predictions. Discrepancies often arise from solvent polarity and hydrogen-bonding capacity .

Q. How can reaction pathways be optimized to minimize byproduct formation during scale-up synthesis?

Employ DoE (Design of Experiments) to optimize:

  • Catalyst loading (e.g., Pd/C vs. Raney Ni).
  • Temperature/pressure gradients in hydrogenation reactors.
  • Quenching protocols to isolate intermediates (e.g., pH-controlled extraction). Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps for process refinement .

Q. What analytical techniques are recommended for detecting trace impurities in 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol?

  • LC-MS/MS with MRM (multiple reaction monitoring) for targeted impurity detection (e.g., alkylated side products).
  • GC-FID for volatile impurities (e.g., residual solvents).
  • ICP-MS to quantify heavy metal catalysts (e.g., Pd, Ni) below ppm thresholds .

Data and Methodology Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Purity≥95% (HPLC)
Solubility in H₂O12.5 mg/mL (25°C)
LogP (octanol-water)2.1 (predicted via ACD/Labs)

Q. Table 2. Recommended Analytical Conditions

TechniqueColumn/ParametersDetection
HPLCC18, 5 µm, 250 × 4.6 mmUV (254 nm)
GC-MSDB-5MS, 30 m × 0.25 mmEI (70 eV)

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